ASTX660

Descripción general

Descripción

Tolinapant es un antagonista potente y no peptidomimético de las proteínas 1 y 2 del inhibidor celular de la apoptosis (cIAP1 y cIAP2) y la proteína inhibidora de la apoptosis ligada al cromosoma X (XIAP). Ha demostrado una actividad significativa en estudios preclínicos y clínicos, particularmente en el tratamiento de varios cánceres, incluidos los linfomas de células T y el cáncer colorrectal .

Métodos De Preparación

La síntesis de Tolinapant implica múltiples pasos, incluido el uso del diseño de fármacos basado en fragmentos. La ruta sintética normalmente incluye la formación de intermedios clave a través de una serie de reacciones químicas, como la sustitución nucleofílica y la ciclización . Los métodos de producción industrial se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación.

Análisis De Reacciones Químicas

Tolinapant experimenta varias reacciones químicas, incluidas:

Oxidación: Tolinapant puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.

Sustitución: Tolinapant puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas.

Aplicaciones Científicas De Investigación

Tolinapant tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las proteínas de apoptosis y su papel en las vías de muerte celular.

Biología: Tolinapant se emplea en la investigación para comprender los mecanismos de muerte y supervivencia celular, particularmente en las células cancerosas.

Medicina: Clínicamente, Tolinapant se está investigando por su potencial para tratar varios cánceres, incluidos los linfomas de células T y el cáncer colorrectal. .

Mecanismo De Acción

Tolinapant ejerce sus efectos uniéndose e inhibiendo la actividad de cIAP1, cIAP2 y XIAP. Esta inhibición restaura y promueve la inducción de vías de señalización apoptóticas en las células cancerosas, lo que lleva a la muerte celular. Además, Tolinapant puede activar tanto el brazo adaptativo como el innato del sistema inmunológico a través de la inducción de formas inmunogénicas de muerte celular . Esta doble acción lo convierte en un potente agente anticancerígeno con propiedades inmunomoduladoras.

Comparación Con Compuestos Similares

Tolinapant es único en su potencia nanomolar equilibrada contra cIAP1, cIAP2 y XIAP. Los compuestos similares incluyen otros antagonistas de IAP como:

Birinapant: Otro antagonista de IAP con un mecanismo de acción similar pero diferente estructura química.

LCL161: Un antagonista de IAP que también se dirige a cIAP1 y cIAP2 pero tiene diferentes propiedades farmacocinéticas.

Debio 1143: Un antagonista de IAP con un espectro más amplio de actividad contra varios IAP. La singularidad de Tolinapant radica en su estructura no peptidomimética y su capacidad para inducir tanto la muerte celular apoptótica como la inmunogénica

Actividad Biológica

ASTX660 is a novel non-peptidomimetic antagonist of inhibitors of apoptosis proteins (IAPs), particularly targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). Its development is rooted in the need for effective cancer therapies that can overcome apoptosis resistance, a common feature in various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and its potential therapeutic applications.

This compound enhances apoptosis in cancer cells primarily through the following mechanisms:

- Inhibition of IAPs : By antagonizing cIAP1, cIAP2, and XIAP, this compound disrupts the anti-apoptotic signals that these proteins provide, thereby promoting cell death in response to apoptotic stimuli .

- Activation of Extrinsic Apoptosis Pathway : this compound sensitizes cancer cells to death receptor-mediated apoptosis by enhancing the effects of tumor necrosis factor (TNF) and TRAIL (TNF-related apoptosis-inducing ligand). This sensitization leads to increased activation of effector caspases, particularly caspase-3 and caspase-7, which are critical for executing the apoptotic program .

- Induction of Immunogenic Cell Death (ICD) : this compound has been shown to promote ICD by increasing the expression of immunogenic markers in tumor cells. This effect is observed in head and neck squamous cell carcinoma (HNSCC) models, where this compound enhances radiation-induced ICD and boosts antigen processing machinery (APM) components such as MHC class I .

Preclinical Findings

Cell Line Studies : In vitro studies demonstrated that this compound alone does not exhibit significant cytotoxicity across various colorectal cancer (CRC) cell lines at concentrations up to 10 µM. However, at concentrations as low as 40 nM, it effectively reduces cIAP2 levels and enhances TRAIL-mediated cytotoxicity .

Combination Therapy : The combination of this compound with TRAIL resulted in a significant increase in apoptotic cell death compared to TRAIL alone. This was evidenced by enhanced processing of caspases and increased percentages of Annexin V-positive cells, indicating active apoptosis .

Clinical Findings

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors or lymphoma. Key findings include:

- Safety Profile : The maximum tolerated dose (MTD) was established at 210 mg/day with a recommended Phase II dose (RP2D) of 180 mg/day. Common adverse events included fatigue (33%), vomiting (31%), and nausea (27%) with manageable toxicity levels .

- Pharmacodynamics : this compound was rapidly absorbed with maximum plasma concentrations reached within 0.5 to 1 hour post-administration. It effectively suppressed cIAP1 levels in peripheral blood mononuclear cells, indicating its biological activity at the RP2D .

- Preliminary Efficacy : Evidence of clinical activity was noted in a patient with cutaneous T-cell lymphoma, suggesting potential therapeutic benefits that warrant further investigation in larger studies .

Case Study 1: Colorectal Cancer

In a comparative study against birinapant (a peptidomimetic IAP antagonist), this compound demonstrated superior sensitization effects when combined with TRAIL in CRC models. The study highlighted that while birinapant induced more pronounced effects on XIAP degradation, this compound's mechanism relied on cIAP2 inhibition and mitochondrial amplification of apoptotic signals .

Case Study 2: Head and Neck Cancer

This compound was tested in HNSCC models where it enhanced radiation-induced ICD. The combination treatment led to increased clonal expansion of antigen-specific T lymphocytes and upregulation of MHC class I on tumor cells, indicating its potential to enhance anti-tumor immunity .

Propiedades

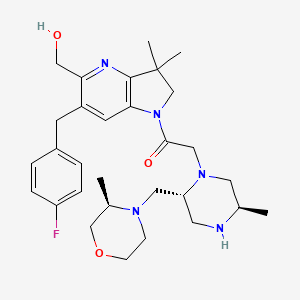

IUPAC Name |

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXOHEXZVKOGEV-DNRQZRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799328-86-1 | |

| Record name | ASTX-660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799328861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTX660 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHZ9ZC3YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.